2-amino-7-benzyl-3H-purin-6-one
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Overview
Description
2-Amino-7-benzyl-3H-purin-6-one is a purine derivative with a benzyl group attached to the 7th position of the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-7-benzyl-3H-purin-6-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-6-hydroxypurine as the starting material.
Benzyl Group Introduction: The benzyl group is introduced through a benzyl halide in the presence of a base, such as potassium carbonate, under reflux conditions.
Purification: The final product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-7-benzyl-3H-purin-6-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding N-oxide.
Reduction: Reduction reactions can reduce the purine ring, leading to different derivatives.
Substitution: Substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
N-oxide Derivatives: Resulting from oxidation reactions.
Reduced Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Resulting from substitution reactions.
Scientific Research Applications
2-Amino-7-benzyl-3H-purin-6-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used as a probe to study nucleotide interactions and enzyme activities.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-amino-7-benzyl-3H-purin-6-one exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to enzymes involved in purine metabolism, affecting their activity and leading to various biological effects.
Comparison with Similar Compounds
2-Amino-6-mercaptopurine
6-Mercaptopurine
2-Amino-7-ethyl-3H-purin-6-one
Properties
IUPAC Name |
2-amino-7-benzyl-3H-purin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c13-12-15-10-9(11(18)16-12)17(7-14-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,13,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBDLEGJZOWRBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2C(=O)N=C(N3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2C(=O)N=C(N3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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